molecular formula C18H14ClNO2 B1393488 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-77-6

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393488
M. Wt: 311.8 g/mol
InChI Key: AXHZRMDYCNVONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H14ClNO2 . It has a molecular weight of 311.8 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of quinoline compounds, including 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride, has been a subject of interest in the field of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline core with an ethoxyphenyl group at the 2-position and a carbonyl chloride group at the 4-position .

Scientific Research Applications

Quinoline and its derivatives have been extensively studied due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .

One specific application of quinoline derivatives is in the field of antibacterial research. A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . These compounds were then evaluated for their antibacterial activities against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria . Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

  • Pharmaceutical Research

    • Quinoline is an essential scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline derivatives have been synthesized for biological and pharmaceutical activities .
  • Antibacterial Research

    • As mentioned earlier, quinoline derivatives have been synthesized and evaluated for their antibacterial activities against various bacteria .
  • Synthetic Organic Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold .
  • Environmental Research

    • The synthesis procedures of quinoline and its derivatives are being studied to tackle the drawbacks of the syntheses and side effects on the environment .
  • Pharmaceutical Research

    • Quinoline is an essential scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . Quinoline derivatives have been synthesized for biological and pharmaceutical activities .
  • Antibacterial Research

    • As mentioned earlier, quinoline derivatives have been synthesized and evaluated for their antibacterial activities against various bacteria .
  • Synthetic Organic Chemistry

    • Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold .
  • Environmental Research

    • The synthesis procedures of quinoline and its derivatives are being studied to tackle the drawbacks of the syntheses and side effects on the environment .

properties

IUPAC Name

2-(2-ethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-22-17-10-6-4-8-13(17)16-11-14(18(19)21)12-7-3-5-9-15(12)20-16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHZRMDYCNVONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243031
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-77-6
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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